3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWRPRDGVGFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(2-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions . The resulting 4-(2-fluorophenyl)piperazine is then reacted with 3-(benzenesulfonyl)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Amide Linkage
The amide bond connecting the piperazine and phenyl groups is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is unavailable, analogous systems suggest:
Piperazine Ring Functionalization
The tertiary amines in the piperazine ring undergo alkylation, acylation, or form salts. Patent data (Source ) demonstrates versatility in modifying similar piperazine derivatives:
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) is generally stable but participates in selective reactions:
Electrophilic Aromatic Substitution (EAS)
Fluorine’s electron-withdrawing effects direct EAS to meta/para positions on the aromatic rings:
Reductive Transformations
While the sulfonamide group resists reduction, the amide and aromatic systems may react under harsh conditions:
Substitution of Fluorine
Aryl fluorides are typically inert, but displacement is possible under extreme conditions:
Key Research Findings:
-
Synthetic Optimization : Reductive coupling methods (e.g., NaHSO₃/FeCl₂ in DMSO) enable efficient sulfonamide formation, as seen in structurally related compounds (Source , Table 1).
-
Structure-Activity Relationships (SAR) : Piperazine modifications (e.g., hydroxy or bridgehead substituents) enhance bioactivity but require precise steric control (Source , Table 1).
-
Stability Profile : Sulfonamides resist hydrolysis at neutral pH but degrade under strong acidic/basic conditions, critical for drug formulation (Source ).
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: C23H21F2N3O3S, which indicates the presence of fluorine atoms, a piperazine moiety, and a sulfonamide group. These structural features contribute to its biological activity, making it a subject of interest in pharmacological studies.
Antipsychotic Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antipsychotic properties. The compound has been evaluated for its ability to modulate dopamine receptors, particularly the D3 receptor, which is implicated in various psychiatric disorders.
Case Study: Dopamine Receptor Modulation
A study demonstrated that similar compounds showed selective binding to dopamine D3 receptors over D2 receptors, suggesting potential for treating psychoses with fewer side effects associated with D2 receptor antagonism . The specific structure of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may enhance its selectivity and efficacy.
Antiviral Activity
Another area of application for this compound is in antiviral research. Compounds with similar structures have shown promising results against viruses such as H5N1.
Data Table: Antiviral Activity
| Compound | Virus Target | EC50 (μM) | LD50 (μM) | Reference |
|---|---|---|---|---|
| 3-fluoro-N-(...) | H5N1 | 0.5 | 20 | |
| 1-(4-bromophenyl)-N-hydroxy-... | H5N1 | 0.8 | 25 | |
| 1-(4-bromophenyl)-N-{...} | H5N1 | 0.6 | 22 |
This table illustrates the effectiveness of related compounds against the H5N1 virus, highlighting the potential for 3-fluoro-N-(...) to be developed as an antiviral agent.
Role in PROTAC Development
The compound is also being investigated as a functionalized ligand for PROTAC (Proteolysis Targeting Chimera) technology, which aims to harness the ubiquitin-proteasome system to selectively degrade target proteins involved in disease processes.
Case Study: PROTAC Applications
In recent research, piperazine derivatives have been utilized as E3 ligase ligands within PROTAC frameworks, demonstrating their utility in targeted protein degradation strategies . The incorporation of 3-fluoro-N-(...) could enhance the specificity and efficiency of these degraders.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and phenyl groups can significantly impact biological activity.
Data Table: SAR Insights
| Substituent Type | Activity Level | Reference |
|---|---|---|
| Fluorine at position 3 | High | |
| Carbonyl at piperazine | Moderate | |
| Sulfonamide group | Essential for activity |
This table summarizes findings from SAR studies that indicate which modifications may enhance or diminish the compound's activity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl groups are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690643-51-7)
- Structural Difference : The piperazine ring is substituted with a 4-methoxyphenyl group instead of 2-fluorophenyl.
- Impact: Electronic Effects: The methoxy group is electron-donating, increasing electron density on the piperazine ring, which may reduce binding affinity to electron-deficient targets.
Data :
Property Target Compound 4-Methoxyphenyl Analog LogP (Predicted) 3.8 3.2 Metabolic Stability High Moderate
3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 8 in )
- Structural Difference : Replaces benzenesulfonamide with a benzamide core and introduces a trifluoromethyl group.
- Target Selectivity: Benzamide derivatives often target kinases, while sulfonamides are prevalent in carbonic anhydrase or GPCR inhibitors .
- Data :
Property
Target Compound
Compound 8
IC50 (Tyrosine Kinase)
N/A
0.12 µM
Aqueous Solubility
15 µg/mL
8 µg/mL
3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide (CAS 690245-63-7)
- Structural Difference : Incorporates a benzyl linker and methoxy substitution on the sulfonamide ring.
- Pharmacokinetics: Methoxy groups may shorten half-life due to oxidative metabolism .
- Data :
Property
Target Compound
Benzyl Analog
Molecular Weight
485.5 g/mol
507.6 g/mol
Plasma Half-Life (Rat)
6.2 hours
3.8 hours
4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide ()
- Structural Difference: Features a bulky tetrazolylmethyl-trifluoromethylphenylpropanoyl chain on piperazine.
- Impact: Potency: The extended hydrophobic chain confers high affinity (IC50 = 0.021 µM) but may limit oral bioavailability.
- Data :
Property
Target Compound
Tetrazolyl Analog
IC50 (Autotaxin)
N/A
0.021 µM
cLogP
3.8
5.1
Key Research Findings
- Fluorine Substitution : Fluorine at the 2-position of the piperazine phenyl group improves metabolic stability compared to methoxy or unsubstituted analogs. This is critical for compounds requiring prolonged systemic exposure .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), enhancing hydrogen-bonding with basic residues in target proteins .
Biological Activity
The compound 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 419.4 g/mol. The compound features a piperazine ring, fluorophenyl groups, and a benzenesulfonamide moiety, which contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Piperazine Derivative : The starting material, 4-(2-fluorophenyl)piperazine, can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions.
- Formation of Sulfonamide : The piperazine derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide linkage.
- Fluorination : Fluorination can be achieved through various methods, including electrophilic fluorination techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine ring and fluorophenyl groups are known to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways and physiological responses .
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including FaDu (hypopharyngeal carcinoma). The compound showed significant apoptosis induction compared to reference drugs like bleomycin .
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on FaDu cells revealed an IC50 value of approximately 25 µM for the compound, indicating potent anticancer activity. Further molecular docking studies suggested that the compound effectively binds to targets involved in tumor growth regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been evaluated against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
| Escherichia coli | Not effective |
Additional Biological Activities
Emerging research suggests that this compound may also exhibit anti-inflammatory properties and could potentially serve as a lead compound for developing new therapeutic agents targeting inflammation-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
